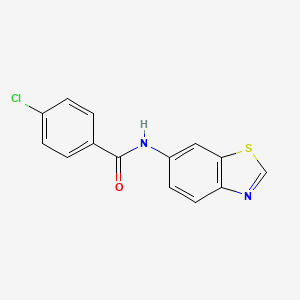

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQZVXFBSZVVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588638 | |

| Record name | N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185142-14-7 | |

| Record name | N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide typically involves the reaction of 1,3-benzothiazole derivatives with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.

Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Reduction Products: Amines and other reduced derivatives are typical products of reduction reactions.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic transformations, making it valuable in synthetic chemistry.

Reactivity:

The compound can undergo several types of chemical reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Can be reduced with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: It can participate in nucleophilic substitution reactions with halogens or other nucleophiles.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown its potential as an antimicrobial agent, making it a candidate for further development in treating bacterial infections .

Antifungal Properties:

Recent studies have explored the compound’s antifungal activity, particularly against Candida albicans, a common pathogenic fungus. The benzothiazole scaffold has been identified as effective in enhancing antifungal activity through structural modifications at the 2nd position of the benzothiazole ring .

Medicinal Applications

Potential Anticancer Agent:

The compound is under investigation for its ability to inhibit specific enzymes involved in cancer cell proliferation. Its mechanism of action may involve binding to critical molecular targets, disrupting essential cellular processes such as DNA replication and protein synthesis .

Enzyme Inhibition:

this compound has shown promise in inhibiting enzymes related to various diseases, including those involved in bacterial cell wall synthesis and cancer progression. This characteristic positions it as a valuable candidate for drug development.

Industrial Applications

Material Development:

The compound may find applications in developing new materials with specific properties such as fluorescence or electroluminescence. Its unique chemical structure can be tailored to enhance the performance of materials used in electronics and coatings.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Target | Reference |

|---|---|---|

| Antibacterial | Gram-positive bacteria | |

| Antifungal | Candida albicans | |

| Enzyme inhibition | Various cancer-related enzymes |

Table 2: Chemical Reactivity

| Reaction Type | Conditions/Agents Used |

|---|---|

| Oxidation | KMnO4, H2O2 |

| Reduction | LiAlH4, NaBH4 |

| Substitution | Halogens, nucleophiles |

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby modulating biological pathways. For example, it may inhibit kinases or other signaling molecules involved in inflammation or cancer progression .

Comparison with Similar Compounds

Key Observations :

- Yield : Substituted benzothiazole and fused-ring analogs (e.g., Z-4b) show higher yields (63.4%) compared to hydroxylated derivatives (62% in ), likely due to steric or electronic effects during synthesis.

- Melting Points : Fused heterocycles (e.g., Z-4b, m.p. 242–244°C ) exhibit higher thermal stability than simpler benzamide derivatives (191–193°C in ), attributed to increased molecular rigidity.

- Spectral Data : The 4-chlorobenzamide carbonyl group consistently appears at ~1680–1683 cm⁻¹ in IR spectra across analogs . 1H NMR aromatic proton signals (δ 7.3–7.9) are conserved in all benzamide derivatives .

Antibacterial/Antifungal Activity

- Pt/Pd Complexes : Bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide] Pt/Pd complexes show moderate activity against Staphylococcus aureus and Candida albicans, though less potent than reference drugs (ampicillin, fluconazole) .

- Pyrrolo-pyrimidin Derivatives : Compound 13 (N-(5-(4-bromophenyl)-...-4-chlorobenzamide) lacks direct antimicrobial data but features structural motifs (sulfamoyl, pyrrolopyrimidine) associated with enzyme inhibition .

Coordination Chemistry

- The 4-chlorobenzamide scaffold serves as a versatile ligand for metal coordination. For example, Pt(II) and Pd(II) complexes form via O and S donor atoms, as confirmed by FT-IR and HMQC NMR .

Substituent Effects on Properties

Biological Activity

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 404.9 g/mol. The compound features a benzothiazole ring, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with appropriate acylating agents. A common method includes:

- N-acylation : The reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in a solvent such as dichloromethane.

- Purification : The product is purified through crystallization.

This method has been optimized to yield high purity and yield rates, with reported yields around 92% for similar benzothiazole derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication .

Anticancer Potential

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. Molecular docking studies suggest that it interacts effectively with specific protein targets involved in cancer cell proliferation .

The mechanism underlying the biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases or kinases involved in cancer cell growth.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have documented the efficacy of this compound:

- Antibacterial Study : A study conducted on various bacterial strains showed that the compound had minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating potent antibacterial properties .

- Anticancer Evaluation : In vitro tests demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 and MCF-7 cells, with IC50 values calculated at approximately 15 µM and 20 µM respectively .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.9 g/mol |

| Antibacterial MIC | 10 - 50 µg/mL |

| Anticancer IC50 (A549) | ~15 µM |

| Anticancer IC50 (MCF-7) | ~20 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar 4-chlorobenzamide derivative (N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide) was synthesized using a multi-step procedure involving amide bond formation under reflux conditions with DMF as a solvent. Yield optimization (e.g., 62% in one case) requires precise control of stoichiometry, temperature, and reaction time, as described in benzamide syntheses .

- Key Tools : Use NMR (500 MHz, DMSO-) to confirm amide bond formation and monitor intermediates.

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

- Methodology :

- Spectroscopy : NMR and NMR (as in and ) resolve aromatic protons and confirm substitution patterns. IR spectroscopy verifies carbonyl (C=O) and benzothiazole ring vibrations.

- Crystallography : X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. For example, ORTEP-3 generates 3D molecular models for structural validation .

Q. What preliminary biological screening data exist for this compound?

- Methodology : Antimicrobial activity assays (e.g., agar diffusion) against Gram-positive/negative bacteria and fungi are standard. For instance, platinum(II) and palladium(II) complexes of 4-chlorobenzamide derivatives showed inhibitory activity comparable to ampicillin and fluconazole .

- Data Interpretation : Compare IC values with reference drugs and assess structure-activity relationships (SAR) based on substituent effects.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

- Methodology : Use SHELXL’s TWIN and BASF commands to model twinned data. For disordered regions, apply PART and SUMP restraints to refine occupancy ratios. Validate using R, wR, and goodness-of-fit (GOF) metrics .

- Case Study : High-resolution data (>1.0 Å) improve electron density maps for benzothiazole ring orientation analysis. Hydrogen-bonding graph-set analysis (e.g., Etter’s rules) identifies persistent motifs like dimers .

Q. What strategies mitigate low yields in catalytic C-H functionalization of benzothiazole derivatives?

- Methodology : Ir(III)/Ag(I)-catalyzed C-H amidation (e.g., with hydroxyamide agents) achieves direct functionalization. Optimize catalyst loading (5 mol% Ir), solvent (DCE), and temperature (80°C) to enhance regioselectivity and yield (e.g., 82% for a related benzamide) .

- Troubleshooting : Monitor reaction progress via TLC and LC-MS. Use additives like NaOAc to stabilize intermediates.

Q. How do metal coordination complexes of this compound influence pharmacological properties?

- Methodology : Synthesize Pt(II)/Pd(II) complexes by reacting the ligand with KMCl (M = Pt, Pd) in ethanol. Characterize using elemental analysis, FT-IR (metal-ligand ν), and - COSY for proton coupling .

- Advanced Analysis : DFT calculations (e.g., Gaussian 16) model electronic transitions and predict redox behavior. Compare experimental vs. computed UV-Vis spectra for charge-transfer bands.

Q. What computational approaches predict SAR for benzothiazole-4-chlorobenzamide hybrids?

- Methodology :

- Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., α7 nAChR). Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) .

- QSAR : Build 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using biological activity data from analogues. Descriptors like logP, polar surface area, and H-bond donors correlate with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.